molecular formula C14H21N3O B2988643 N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide CAS No. 2196028-55-2

N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide

Cat. No. B2988643
CAS RN: 2196028-55-2
M. Wt: 247.342
InChI Key: OPPBCMTUCNRPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered by researchers at the Queensland Institute of Medical Research in Australia and has since been studied for its potential applications in cancer treatment.

Mechanism of Action

N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide targets the DNA-binding domain of RNA polymerase I, preventing it from binding to the DNA template and initiating transcription. This leads to the inhibition of ribosomal RNA synthesis and protein synthesis, which are essential for cell growth and proliferation. The accumulation of DNA damage and the activation of p53-dependent apoptosis pathways ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53-dependent apoptosis pathway, leading to cell death. It also inhibits ribosomal RNA synthesis and protein synthesis, which are essential for cell growth and proliferation. Additionally, N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide is its selectivity for cancer cells, which allows for targeted therapy and reduces the risk of side effects on normal cells. Additionally, its mechanism of action is unique and has the potential to overcome resistance to other cancer treatments. However, a limitation of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide is its toxicity, which can limit its therapeutic potential. It also has a short half-life in vivo, which may require frequent dosing.

Future Directions

There are several potential future directions for the study of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide. One area of research is the identification of biomarkers that can predict response to treatment, allowing for personalized therapy. Another direction is the development of combination therapies that can enhance the efficacy of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide. Additionally, the exploration of alternative dosing regimens and delivery methods may improve its pharmacokinetics and reduce toxicity. Finally, the study of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide in combination with immunotherapy may enhance its anti-tumor effects and improve patient outcomes.
In conclusion, N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its unique mechanism of action and selectivity for cancer cells make it an attractive target for further research. However, its toxicity and short half-life in vivo are limitations that must be addressed in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide involves several steps, starting with the reaction of 4-cyano-1-methylpiperidine with acetic anhydride to form N-(4-cyano-1-methylpiperidin-4-yl)acetamide. This intermediate is then reacted with cyclopentenyl magnesium bromide to yield the final product, N-(4-cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide.

Scientific Research Applications

N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is required for the production of ribosomal RNA and protein synthesis. This leads to the accumulation of DNA damage and apoptosis in cancer cells, while sparing normal cells.

properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-17-8-6-14(11-15,7-9-17)16-13(18)10-12-4-2-3-5-12/h2,4,12H,3,5-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPBCMTUCNRPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyano-1-methylpiperidin-4-yl)-2-cyclopent-2-en-1-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.